6-Iodo-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H4IN3. It is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an iodine atom at the 6th position of the triazolopyridine ring, which can significantly influence its chemical reactivity and biological properties .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
This interaction could lead to changes in the function of the targets, potentially altering cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, cell growth, and differentiation . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target modulation.
Result of Action
Based on its potential targets, it could influence a variety of cellular processes, including immune response, cell growth, and differentiation . The specific effects would depend on the nature of the target modulation and the cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . Another approach involves the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine, which is effective for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .
Industrial Production Methods
the scalability of the microwave-mediated synthesis and the Dimroth rearrangement suggests that these methods could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like Pb(OAc)4 can be used to introduce nitro groups into the pyridine ring.
Major Products
The major products formed from these reactions include various substituted triazolopyridines and triazolylbutadienes, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyridine core but differs in the substitution pattern and biological activities.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: This compound features a condensed triazole and piperazine system, which is regarded as a “privileged motif” in medicinal chemistry.
Uniqueness
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom at the 6th position, which can enhance its reactivity and biological activity compared to other triazolopyridine derivatives .
Properties
IUPAC Name |
6-iodo-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWWPXNAXCMGFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C=C1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590290 |
Source
|
Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614750-84-4 |
Source
|
Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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